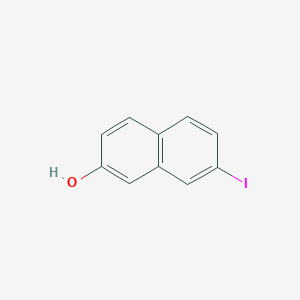

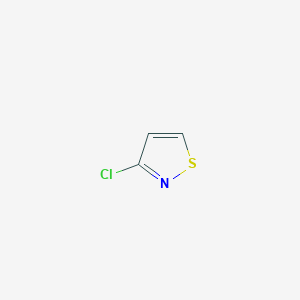

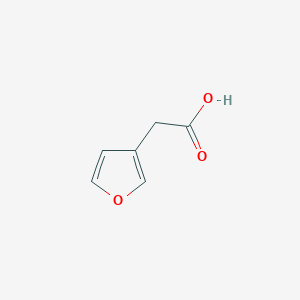

![molecular formula C9H11NO B170678 (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol CAS No. 17948-42-4](/img/structure/B170678.png)

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the stem bark of Strychnos darienensis using an alcoholic solvent . The extracted compound is then purified through a series of chromatographic techniques to obtain pure venoterpine. Industrial production methods typically involve large-scale extraction and purification processes to ensure a consistent supply of the compound for research purposes .

Chemical Reactions Analysis

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of venoterpine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of pyridine derivatives . In biology, venoterpine has been investigated for its potential anti-aging effects and its ability to protect human skin cells from oxidative stress . In medicine, it is being explored for its potential therapeutic applications in treating age-related diseases and conditions . Additionally, venoterpine is used in the industry for the development of anti-aging skincare products .

Mechanism of Action

The mechanism of action of venoterpine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and proteins involved in oxidative stress and cellular aging . (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol has been shown to enhance the antioxidant defense system of cells, thereby protecting them from damage caused by reactive oxygen species . This protective effect is thought to be mediated through the activation of specific signaling pathways that regulate cellular stress responses .

Comparison with Similar Compounds

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol is unique among pyridine derivatives due to its specific anti-aging properties. Similar compounds include other pyridine alkaloids such as nicotine and anabasine, which also have biological activities but differ in their specific effects and applications . Unlike nicotine, which is primarily known for its stimulant effects, venoterpine is recognized for its potential therapeutic benefits in anti-aging research . Another similar compound is gentialutine, which shares structural similarities with venoterpine but has different biological activities .

Properties

CAS No. |

17948-42-4 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(6S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol |

InChI |

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1 |

InChI Key |

IOIGOIPHPUCFOB-MUWHJKNJSA-N |

SMILES |

CC1C(CC2=C1C=NC=C2)O |

Isomeric SMILES |

C[C@H]1[C@H](CC2=C1C=NC=C2)O |

Canonical SMILES |

CC1C(CC2=C1C=NC=C2)O |

Appearance |

Cryst. |

melting_point |

130-132°C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is venoterpine and where is it found?

A1: Venoterpine is a monoterpenoid alkaloid originally isolated from the fruits of Alstonia venenata R.Br. []. It has since been found in other plant species, including Strychnos pungens, Camptotheca acuminata, Alstonia angustiloba, Vinca pusilla, and Rauvolfia serpentina [, , , , ].

Q2: What is the molecular formula and weight of venoterpine?

A2: The molecular formula of venoterpine is C16H22N2O, and its molecular weight is 258.36 g/mol [, ].

Q3: Has the structure of venoterpine been confirmed?

A4: Yes, the structure of venoterpine has been determined and confirmed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers have also established its absolute configuration [, ].

Q4: What is the significance of finding venoterpine alongside other bioactive compounds?

A5: The co-occurrence of venoterpine with other known bioactive compounds, like camptothecin in Camptotheca acuminata and various alkaloids in Alstonia angustiloba, suggests potential synergistic effects and warrants further investigation into its possible contributions to the overall therapeutic properties of these plants [, , ].

Q5: Are there any studies exploring the potential of venoterpine in treating sepsis?

A6: A metabolomics study identified venoterpine as one of ten potential biomarkers in the plasma of sepsis patients. This suggests that venoterpine levels could be investigated further for its potential role in sepsis diagnosis or monitoring [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

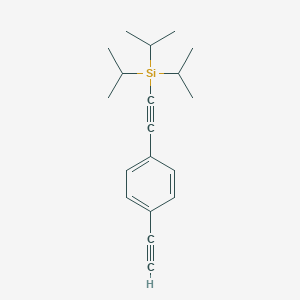

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

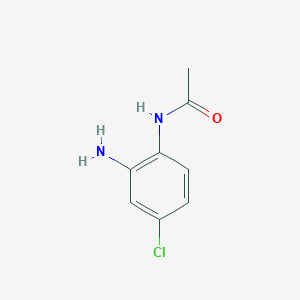

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

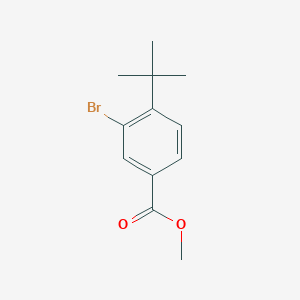

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)